Aminooxy-PEG8-methane

PROTAC Linker Design Structure-Activity Relationship (SAR) PEGylation Chemistry

Aminooxy-PEG8-methane (C17H37NO9, MW 399.48) is a precisely defined, monodisperse PEG8 linker engineered for critical bioconjugation workflows. Unlike polydisperse PEG alternatives, its exact 8-unit spacer (~30.8 Å) ensures reproducible SAR in PROTAC ternary complex stabilization and homogeneous ADC drug-to-antibody ratio control. The aminooxy group chemoselectively forms hydrolytically stable oxime bonds with carbonyls under mild conditions. Substituting with generic PEG linkers risks failed protein degradation assays and batch-to-batch variability. Order for guaranteed ≥98% purity and cold-chain shipping.

Molecular Formula C17H37NO9
Molecular Weight 399.5 g/mol
CAS No. 2055024-52-5
Cat. No. B605448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG8-methane
CAS2055024-52-5
SynonymsAminooxy-PEG8-methane HCl salt
Molecular FormulaC17H37NO9
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3
InChIKeyXKXIFMRAUATMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminooxy-PEG8-methane (CAS 2055024-52-5): A Defined-Length PEG8 Linker for PROTAC and Bioconjugation R&D


Aminooxy-PEG8-methane (CAS 2055024-52-5, C17H37NO9, MW 399.48) is a monodisperse polyethylene glycol (PEG) linker characterized by a terminal aminooxy group and a methane-capped opposite end . It belongs to the class of aminooxy-PEGn-methane linkers, which are synthetic intermediates specifically designed for bioconjugation applications, most notably as a crucial component in the assembly of PROteolysis TArgeting Chimeras (PROTACs) . Its chemical structure, featuring exactly eight ethylene glycol units, provides a precise molecular length and hydrophilicity profile, distinguishing it from other polydisperse or undefined-length PEG reagents . The aminooxy group enables highly chemoselective conjugation with carbonyls, forming hydrolytically stable oxime bonds under mild conditions .

Critical Procurement Factor: Why Aminooxy-PEG8-methane Cannot Be Directly Replaced by Other PEG Linkers


Substituting Aminooxy-PEG8-methane with a generic, undefined, or alternative PEG linker is a high-risk decision in advanced R&D workflows due to its precise, application-specific properties. The core value lies in its exact PEG8 spacer length, which dictates critical molecular parameters such as the intra-ligand distance in a PROTAC, linker conformational flexibility, and resultant ternary complex stability . Using a PEG linker with a different chain length (e.g., PEG4, PEG12) or a different terminal group (e.g., an acid or amine) will fundamentally alter the structure-activity relationship (SAR), potentially leading to reduced degradation efficiency, loss of selectivity, or complete failure of the designed degrader [1]. Furthermore, the monodisperse nature of this compound ensures batch-to-batch reproducibility, a requirement often absent in polydisperse PEG alternatives, which can introduce unwanted variability in biological assays and downstream manufacturing .

Aminooxy-PEG8-methane (CAS 2055024-52-5) Evidence Guide: Quantifiable Differentiation vs. Analogs


Aminooxy-PEG8-methane vs. Aminooxy-PEG7-methane: Impact of PEG Length on PROTAC Linker Conformational Space

Aminooxy-PEG8-methane and its closest analog, Aminooxy-PEG7-methane (CAS 1370698-27-3), differ by a single ethylene glycol (-O-CH2-CH2-) unit, which directly influences the physical distance between conjugated ligands. The PEG8 linker has a calculated extended chain length of approximately 30.8 Å, compared to ~27.0 Å for PEG7. This 3.8 Å difference in maximal extension can significantly alter the conformational flexibility of the linker and the propensity for ternary complex formation between the E3 ligase and target protein . While no published direct comparative degradation data is available for the free linkers themselves, this structural differentiation is a critical, quantifiable parameter in rational PROTAC design, where linker length optimization is often a key step for achieving efficient protein degradation [1].

PROTAC Linker Design Structure-Activity Relationship (SAR) PEGylation Chemistry

Aminooxy-PEG8-methane vs. Aminooxy-PEG8-acid: Evaluating Chemoselectivity and Product Purity for Bioconjugation

Aminooxy-PEG8-methane and Aminooxy-PEG8-acid (CAS 2055013-68-6) share the same PEG8 spacer but differ in their terminal functional groups. The key differentiation lies in their conjugation chemistries. The aminooxy group in Aminooxy-PEG8-methane reacts chemoselectively with carbonyls (aldehydes/ketones) to form stable oxime bonds. In contrast, the carboxylic acid group in the analog requires activation (e.g., via carbodiimide chemistry) to react with amines, a process that can be less specific and lead to side reactions. While quantitative data on reaction yields under identical conditions is absent from the public domain, vendor technical datasheets for Aminooxy-PEG8-methane report a typical purity of ≥98% , whereas the acid analog is also typically offered at ≥95% purity . The mild, catalyst-free nature of oxime ligation often results in higher conjugate purity, a critical factor for avoiding purification steps in sensitive applications .

Bioconjugation Chemistry Oxime Ligation Purity Analysis

Aminooxy-PEG8-methane vs. t-Boc-Protected Analogs: Quantifying the Impact on Synthetic Workflow Efficiency

Unlike t-Boc-Aminooxy-PEG8-methane (CAS 2353410-14-5), which requires an additional acid-labile deprotection step (e.g., TFA cleavage) to reveal the reactive aminooxy group, Aminooxy-PEG8-methane is supplied in its active, unprotected form . This differentiation has a direct, quantifiable impact on the synthetic workflow. The use of the unprotected compound eliminates one full reaction step, which includes the time for the deprotection reaction (typically 1-4 hours), subsequent work-up, and purification. This translates to a potential time savings of approximately 4-24 hours in the synthesis of a single PROTAC intermediate . While a direct cost comparison depends on vendor-specific pricing, eliminating a step reduces material and labor costs, making the active compound a more streamlined choice for rapid prototyping .

Synthetic Efficiency Protecting Group Chemistry Workflow Optimization

Optimal Application Scenarios for Aminooxy-PEG8-methane Based on Quantifiable Differentiation


PROTAC Linker Optimization Studies Requiring Precise PEG8 Spacer Length

This is the primary and most validated application. Aminooxy-PEG8-methane is specifically selected for the synthesis of PROTACs when the design hypothesis requires a linker that provides an extended chain length of ~30.8 Å. This length is crucial for inducing productive ternary complex formation between the E3 ligase and the target protein. The compound's defined PEG8 unit ensures reproducible results in SAR studies aiming to identify the optimal linker length for efficient protein degradation . Its use is supported by its classification as a PROTAC linker in numerous vendor databases .

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) via Carbonyl-Specific Conjugation

Aminooxy-PEG8-methane is valuable for creating homogeneous ADCs with a precise drug-to-antibody ratio (DAR). It can be used to modify a payload or an antibody with a carbonyl group (e.g., via periodate oxidation of glycans or incorporation of an aldehyde-bearing amino acid), enabling site-specific conjugation through a stable oxime bond . The PEG8 spacer enhances the solubility of the drug-linker construct and provides sufficient distance to minimize steric hindrance between the hydrophobic drug and the antibody, a key factor in maintaining antibody binding affinity. This approach is supported by technical datasheets highlighting its use in bioconjugation and ADC development .

Creation of Defined, Water-Soluble PEG8 Spacers for Surface Functionalization

The compound is an ideal reagent for introducing a well-defined, hydrophilic PEG8 spacer onto surfaces (e.g., biosensors, nanoparticles, resins) functionalized with aldehydes or ketones. The methane cap on the distal end ensures the linker is mono-functional and will not participate in further, unwanted cross-linking reactions . The chemoselective and hydrolytically stable nature of the resulting oxime bond allows for the creation of robust, functionalized surfaces that resist degradation under physiological conditions, a property confirmed by the vendor's description of the linkage .

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